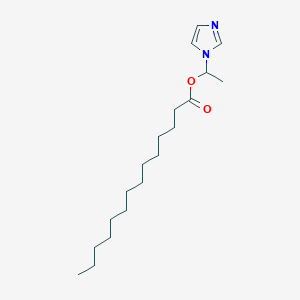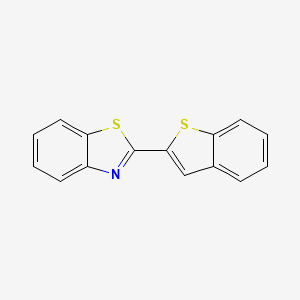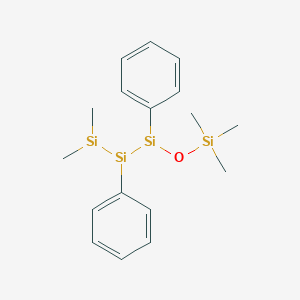
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride typically involves the reaction of 2-methyl-4-pyrimidinamine with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methyl-4-pyrimidinamine+Phosphorus oxychloride→N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a phosphoramidate derivative.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate esters.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring a phosphoryl group to other molecules. This activity is crucial in various biochemical pathways and can influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylphosphoramic dichloride
- Phosphoramidic dichloride, methyl-
Comparison
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride is unique due to its specific structure, which includes a pyrimidine ring substituted with a methyl group. This structural feature imparts distinct chemical properties and reactivity compared to other phosphoramidic dichlorides. For example, N,N-Dimethylphosphoramic dichloride has different reactivity due to the presence of dimethyl groups instead of a pyrimidine ring.
Eigenschaften
CAS-Nummer |
801199-53-1 |
|---|---|
Molekularformel |
C5H6Cl2N3OP |
Molekulargewicht |
226.00 g/mol |
IUPAC-Name |
N-dichlorophosphoryl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6Cl2N3OP/c1-4-8-3-2-5(9-4)10-12(6,7)11/h2-3H,1H3,(H,8,9,10,11) |
InChI-Schlüssel |
SCIAKNOHCLCFSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=N1)NP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14229587.png)
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)


![2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-](/img/structure/B14229608.png)
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)
![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)


